![molecular formula C16H21ClN2O B1395154 8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride CAS No. 1219982-66-7](/img/structure/B1395154.png)
8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride consists of a quinoline ring attached to a piperidine ring via an ethoxy linker . The quinoline ring is a heterocyclic aromatic organic compound, and the piperidine ring is a common structural motif in many natural alkaloids.Physical And Chemical Properties Analysis
8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the available resources.Scientific Research Applications
Fluorescent Probes for DNA Detection
A study by Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines, substituted with piperidine and other nuclei, using microwave heating. These compounds, including variants of 8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride, were found to enhance fluorescence emission intensity in the presence of ct-DNA, indicating potential applications as DNA-specific fluorescent probes (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Anticorrosion Performance
In a 2020 study by Douche et al., 8-hydroxyquinoline derivatives, including those with piperidinyl groups, were investigated for their anticorrosion potential for mild steel in acidic media. The study revealed that these compounds could significantly reduce corrosion, pointing towards their use in protective coatings and anticorrosive treatments (Douche, Elmsellem, Anouar, Guo, Hafez, Tüzün, El Louzi, Bougrin, Karrouchi, & Himmi, 2020).
Antimicrobial Agents
Sharma and Saxena (2014) synthesized quinoline derivatives, including those with piperidine, and evaluated their antibacterial activity. Several compounds showed promising antibacterial properties, suggesting their potential use as antimicrobial agents (Sharma & Saxena, 2014).
Antiproliferative Agents
Tseng et al. (2010) conducted research on indeno[1,2-c]quinoline derivatives, including those with piperidine. They found that certain compounds exhibited significant cytotoxicity against cancer cells, suggesting their potential as antiproliferative agents in cancer therapy (Tseng, Tzeng, Yang, Lu, Chen, Li, Chuang, Yang, & Chen, 2010).
Corrosion Inhibitors
Verma, Quraishi, and Ebenso (2020) reviewed the use of quinoline derivatives, including those with piperidine substitutions, as corrosion inhibitors. Their high electron density and ability to form stable chelating complexes with metal surfaces make them effective in this role (Verma, Quraishi, & Ebenso, 2020).
properties
IUPAC Name |
8-(2-piperidin-4-ylethoxy)quinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c1-3-14-4-2-9-18-16(14)15(5-1)19-12-8-13-6-10-17-11-7-13;/h1-5,9,13,17H,6-8,10-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUKXRBUSAFIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC3=C2N=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride | |
CAS RN |
1219982-66-7 | |
Record name | Quinoline, 8-[2-(4-piperidinyl)ethoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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